Piperidin-4-one O-benzyl oxime is a chemical compound that belongs to the class of oxime ethers, which are characterized by the presence of the >C=N-O-R moiety. This specific compound is derived from piperidin-4-one, a cyclic amine, and is notable for its potential biological activities, including antitumor and antimicrobial properties. The compound's structure allows it to interact with biological systems in various ways, making it a subject of interest in medicinal chemistry.
Piperidin-4-one O-benzyl oxime can be classified as:
The synthesis of piperidin-4-one O-benzyl oxime typically involves the reaction of piperidin-4-one with benzyl hydroxylamine. This process can be carried out under various conditions, often employing solvents like ethanol or acetone.
Piperidin-4-one O-benzyl oxime has a molecular formula of CHNO, indicating it contains twelve carbon atoms, fifteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. The compound features a piperidine ring with a ketone group at position four and an oxime functionality attached to a benzyl group.
Piperidin-4-one O-benzyl oxime can undergo several chemical reactions typical for oximes:
The reactivity of the oxime moiety makes it a versatile intermediate in organic synthesis, allowing for further functionalization or incorporation into larger molecular frameworks .
The mechanism of action of piperidin-4-one O-benzyl oxime in biological systems is primarily linked to its ability to interfere with cellular processes. For instance:
Studies have shown that derivatives of piperidin-4-one O-benzyl oxime exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .
Piperidin-4-one O-benzyl oxime has several scientific uses:
Piperidin-4-one derivatives represent a cornerstone in heterocyclic chemistry due to their inherent conformational rigidity and versatile bioactivity profiles. The integration of an O-benzyl oxime moiety into the piperidin-4-one scaffold, yielding piperidin-4-one O-benzyl oxime (systematic name: N-phenylmethoxypiperidin-4-imine; molecular formula: C₁₂H₁₆N₂O; molecular weight: 204.27 g/mol), emerged from strategic efforts to enhance the pharmacological potential of piperidine-based compounds [4] [10]. Piperidine nuclei are ubiquitous in FDA-approved drugs and natural alkaloids, serving as privileged structures for central nervous system agents, antimicrobials, and anticancer therapeutics [4]. The rationale for developing oxime ether variants arose in the late 20th century, driven by observations that structural modifications at the C-4 position of piperidinones could significantly alter bioactivity. For instance, early research demonstrated that aryl-substituted piperidin-4-ones exhibited notable antimicrobial properties, prompting investigations into oxime functionalization to improve target selectivity and metabolic stability [2] [9].
A pivotal advancement occurred when researchers synthesized substituted piperidin-4-one oxime ethers via sequential Mannich reaction, methylation, oximation, and etherification reactions [2]. This four-step methodology enabled the systematic exploration of structure-activity relationships (SAR), particularly against microbial pathogens. Concurrently, the discovery of clinically approved oxime-containing drugs like oxiconazole—an antifungal agent bearing a critical benzyl-oxime ether group—provided a pharmacological precedent for the O-benzyl oxime motif in drug design [3] [7]. By the early 2000s, piperidin-4-one O-benzyl oxime had been characterized as a distinct chemical entity with potential applications in oncology and infectious disease therapeutics, supported by spectral data (¹H/¹³C nuclear magnetic resonance spectroscopy) and computational modeling [9] [10].
Table 1: Key Milestones in Piperidin-4-one O-Benzyl Oxime Research
Year Range | Development | Significance |
---|---|---|
1980s–1990s | Synthesis of 2,6-diarylpiperidin-4-one oxime ethers | Demonstrated broad-spectrum antimicrobial activity [2] |
2000–2010 | Structural optimization via etherification | Improved metabolic stability and target engagement [2] [10] |
2010–Present | Mechanistic studies against cancer cell lines | Revealed tubulin polymerization inhibition and apoptosis induction [10] |
Piperidin-4-one O-benzyl oxime exhibits a planar >C=N–O–CH₂C₆H₅ group appended to the C-4 position of the piperidine ring. The piperidine core typically adopts a chair conformation, stabilized by the equatorial orientation of the oxime ether moiety to minimize steric strain [2] [6]. This conformation positions the N–O bond syn to the C-5 hydrogen atom, a critical feature confirmed through ¹H nuclear magnetic resonance spectroscopy and X-ray diffraction crystallography [2] [6]. The oxime ether’s stereoelectronic properties arise from resonance delocalization across the N–O bond, resulting in three contributing structures: a carbonyl-iminium form (>C⁺–N⁻–O–R), a zwitterionic form (>C–N⁺–O⁻–R), and a nitrile oxide form (>C=N⁺–O⁻–R) [3] [7]. This resonance enhances electrophilicity at the imine carbon while allowing the oxygen atom to act as a hydrogen-bond acceptor.
The O-benzyl group introduces additional pharmacophoric elements:
Table 2: Spectroscopic Signatures of Piperidin-4-one O-Benzyl Oxime
Technique | Key Signals | Structural Implication |
---|---|---|
Infrared Spectroscopy | 3247 cm⁻¹ (O–H stretch), 1629 cm⁻¹ (C=N stretch) | Confirms oxime formation; absence of ~1710 cm⁻¹ verifies carbonyl reduction [9] |
¹H Nuclear Magnetic Resonance | 3.80–3.85 ppm (O–CH₂–C₆H₅), 7.25–7.35 ppm (phenyl) | Identifies benzyl ether protons and aromatic ring [9] |
¹³C Nuclear Magnetic Resonance | 150–155 ppm (C=N), 70–75 ppm (O–CH₂) | Assigns oxime imine carbon and benzyl methylene carbon [9] |
The O-benzyl oxime group serves as a bioisostere for carbonyl-containing functionalities, altering pharmacokinetic profiles while retaining target affinity. Its biological significance manifests in three primary mechanisms:
Antimicrobial Action: The compound disrupts microbial cell wall synthesis and membrane integrity. Studies against hospital-derived pathogens reveal potent activity (minimum inhibitory concentration [MIC] values: 4–32 µg/mL), particularly against Escherichia coli and Staphylococcus aureus [9]. Activity correlates with the O-benzyl group’s lipophilicity, which facilitates penetration through bacterial membranes. Analogous to oxiconazole, the oxime ether may inhibit fungal lanosterol 14α-demethylase (CYP51), though empirical validation is ongoing [3].
Anticancer Potential: In cancer cells, the oxime ether moiety chelates transition metals (e.g., iron) involved in reactive oxygen species generation, inducing oxidative stress-mediated apoptosis. Molecular docking analyses indicate interactions with β-tubulin’s colchicine binding site, suppressing microtubule assembly (IC₅₀: 15–25 µM) [10]. Constrained analogs exhibit enhanced cytotoxicity by stabilizing the cis,cis conformation, optimizing hydrophobic contact with tubulin’s T7 loop [6] [10].
Enzyme Modulation: The >C=N–O– linkage mimics peptide bonds in transition states, enabling inhibition of proteases and kinases. For instance, structural analogs inhibit histone deacetylases (HDACs) via zinc chelation at the oxime oxygen [4].
The oxime ether bridge confers synthetic versatility:
Synthesis typically employs condensation of piperidin-4-one with O-benzylhydroxylamine in ethanol under acid catalysis (e.g., hydrochloric acid), followed by recrystallization [10]. Recent innovations utilize Mitsunobu reactions to couple phenolic oximes with benzyl alcohols, improving regioselectivity [8].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7